Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the 4-Chlorobenzyl Group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced into the thieno[2,3-d]pyrimidine core.
Esterification: The final step involves the esterification reaction to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Cellular Pathways: Influencing various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and may have similar biological activities.
Benzyl-substituted Thieno[2,3-d]pyrimidines: These compounds have similar substitution patterns and may exhibit similar properties.
Mercapto-substituted Thieno[2,3-d]pyrimidines: These compounds contain a mercapto group and may have similar reactivity and biological activities.
Biological Activity
Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound notable for its unique structure and biological activity. This compound features a mercapto group, which enhances its reactivity and potential for various biological applications. Its molecular formula is C17H15ClN2O2S2, with a molecular weight of approximately 320.80 g/mol .
Chemical Structure
The compound's structure includes:
- A thieno[2,3-d]pyrimidine core.
- A chlorobenzyl substituent at the 4-position.
- An ethyl ester group at the carboxylic acid position.
- A mercapto group that contributes to its reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the thiol group enhances its interaction with microbial enzymes and cellular targets, making it effective against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .
Summary of Antimicrobial Activity:
Microbial Strain | Activity Level |
---|---|
Escherichia coli | Significant |
Staphylococcus aureus | Significant |
Mycobacterium tuberculosis | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It shows promising results in inhibiting the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific cellular receptors and enzymes is crucial for its anticancer effects .
Case Studies on Anticancer Activity:
- Study on Cell Lines : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer).
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in microbial metabolism and cancer cell signaling pathways. The thiol group plays a pivotal role in these interactions, enhancing the compound's reactivity and binding affinity to target sites.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals how structural variations influence biological activity:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Mercapto group | Antimicrobial | More reactive due to thiol group |
Ethyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Amino group at position 4 | Antiproliferative | Higher cytotoxicity against cancer cells |
Methyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Amino group at position 4 | Anticancer | Similar activity but different substituents |
Properties
CAS No. |
784172-20-9 |
---|---|
Molecular Formula |
C17H15ClN2O2S2 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]-5-methyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-3-22-17(21)14-9(2)13-15(23)19-12(20-16(13)24-14)8-10-4-6-11(18)7-5-10/h4-7H,3,8H2,1-2H3,(H,19,20,23) |
InChI Key |
RCWOVCVMWKZPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=S)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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